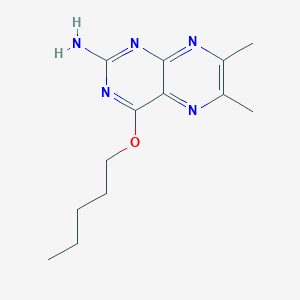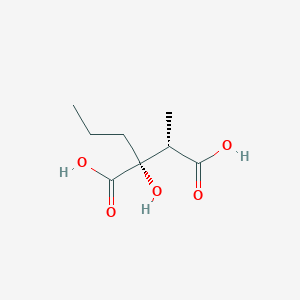
Ruthenium--sulfanylidenetungsten (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ruthenium–sulfanylidenetungsten (1/1) is a coordination compound that features a unique combination of ruthenium and tungsten atoms bridged by a sulfanyliden ligand
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ruthenium–sulfanylidenetungsten (1/1) typically involves the reaction of ruthenium and tungsten precursors in the presence of a sulfanyliden ligand. One common method is the reaction of ruthenium chloride with tungsten hexacarbonyl in the presence of a sulfur source under controlled temperature and pressure conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure the purity of the product.
Industrial Production Methods
Industrial production of Ruthenium–sulfanylidenetungsten (1/1) involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and minimize impurities. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial settings to ensure high-quality production.
Análisis De Reacciones Químicas
Types of Reactions
Ruthenium–sulfanylidenetungsten (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and hydrazine are often used.
Substitution: Ligand substitution reactions typically involve the use of coordinating solvents and elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo-complexes, while reduction can produce lower oxidation state complexes with different coordination environments.
Aplicaciones Científicas De Investigación
Ruthenium–sulfanylidenetungsten (1/1) has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic and inorganic reactions, including hydrogenation, oxidation, and polymerization.
Biology: The compound is studied for its potential biological activity, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is utilized in industrial processes such as petrochemical refining, material synthesis, and environmental remediation.
Mecanismo De Acción
The mechanism of action of Ruthenium–sulfanylidenetungsten (1/1) involves its ability to coordinate with various substrates and facilitate chemical transformations. The molecular targets and pathways involved depend on the specific application. For example, in catalysis, the compound may activate substrates through coordination and electron transfer processes, while in biological systems, it may interact with cellular components to exert its effects.
Comparación Con Compuestos Similares
Similar Compounds
Ruthenium-based complexes: These include compounds such as ruthenium(II) polypyridyl complexes and ruthenium(III) arene complexes, which have similar catalytic and biological properties.
Tungsten-based complexes: These include tungsten carbonyl complexes and tungsten oxo-complexes, which are used in catalysis and materials science.
Uniqueness
Ruthenium–sulfanylidenetungsten (1/1) is unique due to its combination of ruthenium and tungsten atoms bridged by a sulfanyliden ligand. This unique structure imparts distinct electronic and catalytic properties, making it a versatile compound for various applications.
Propiedades
Número CAS |
924885-08-5 |
|---|---|
Fórmula molecular |
RuSW |
Peso molecular |
317.0 g/mol |
Nombre IUPAC |
ruthenium;sulfanylidenetungsten |
InChI |
InChI=1S/Ru.S.W |
Clave InChI |
XTOCTSWQQANPKQ-UHFFFAOYSA-N |
SMILES canónico |
S=[W].[Ru] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(Furan-2-yl)acryloyl]-L-aspartic acid](/img/structure/B14190677.png)

![4-Methyl-8-[(propan-2-yl)oxy]-1,4-dihydroquinazolin-2-amine](/img/structure/B14190703.png)
![Undecyl [(4-nitrophenoxy)methyl]octylphosphinate](/img/structure/B14190704.png)

![[(4R)-2-(chloromethyl)-2-methyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14190713.png)
![Dimethyl-bis[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]stannane](/img/structure/B14190717.png)
![N-[6-(propanoylamino)pyridin-2-yl]propanamide;dihydrate](/img/structure/B14190720.png)
![4-{1-Amino-2-[(thiophene-2-sulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide](/img/structure/B14190725.png)

![4-[2-(Anthracen-9-YL)ethenyl]-2-(2H-1,3-dithiol-2-ylidene)-2H-1,3-dithiole](/img/structure/B14190735.png)

![2-[2-(4-Fluorophenyl)ethenyl]-5-nitrobenzoic acid](/img/structure/B14190744.png)

